

improving cell permeability of PROTAC ER Degradar-4

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Compound of Interest

Compound Name: PROTAC ER Degradar-4

Cat. No.: B10821861

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Technical Support Center: PROTAC ER Degradar-4

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing **PROTAC ER Degradar-4**, with a specific focus on addressing challenges related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is **PROTAC ER Degradar-4** and how does it work?

PROTAC ER Degradar-4 is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively eliminate the estrogen receptor (ER α) protein within cells. It functions by simultaneously binding to the ER α protein and a component of the E3 ubiquitin ligase machinery (specifically, von Hippel-Lindau or VHL).[1][2] This proximity induces the E3 ligase to "tag" the ER α protein with ubiquitin chains, marking it for destruction by the cell's natural protein disposal system, the proteasome.[3][4] This leads to the complete degradation of the ER α protein rather than just inhibiting its function.[3]

Q2: What are the key in vitro potency values for **PROTAC ER Degradar-4**?

PROTAC ER Degradar-4 demonstrates high potency in biochemical and cellular assays. Key reported values are:

- ER α Binding Affinity (IC₅₀): 0.8 nM[5][6]
- ER α Degradation in MCF-7 cells (IC₅₀): 0.3 nM[2][5][6]

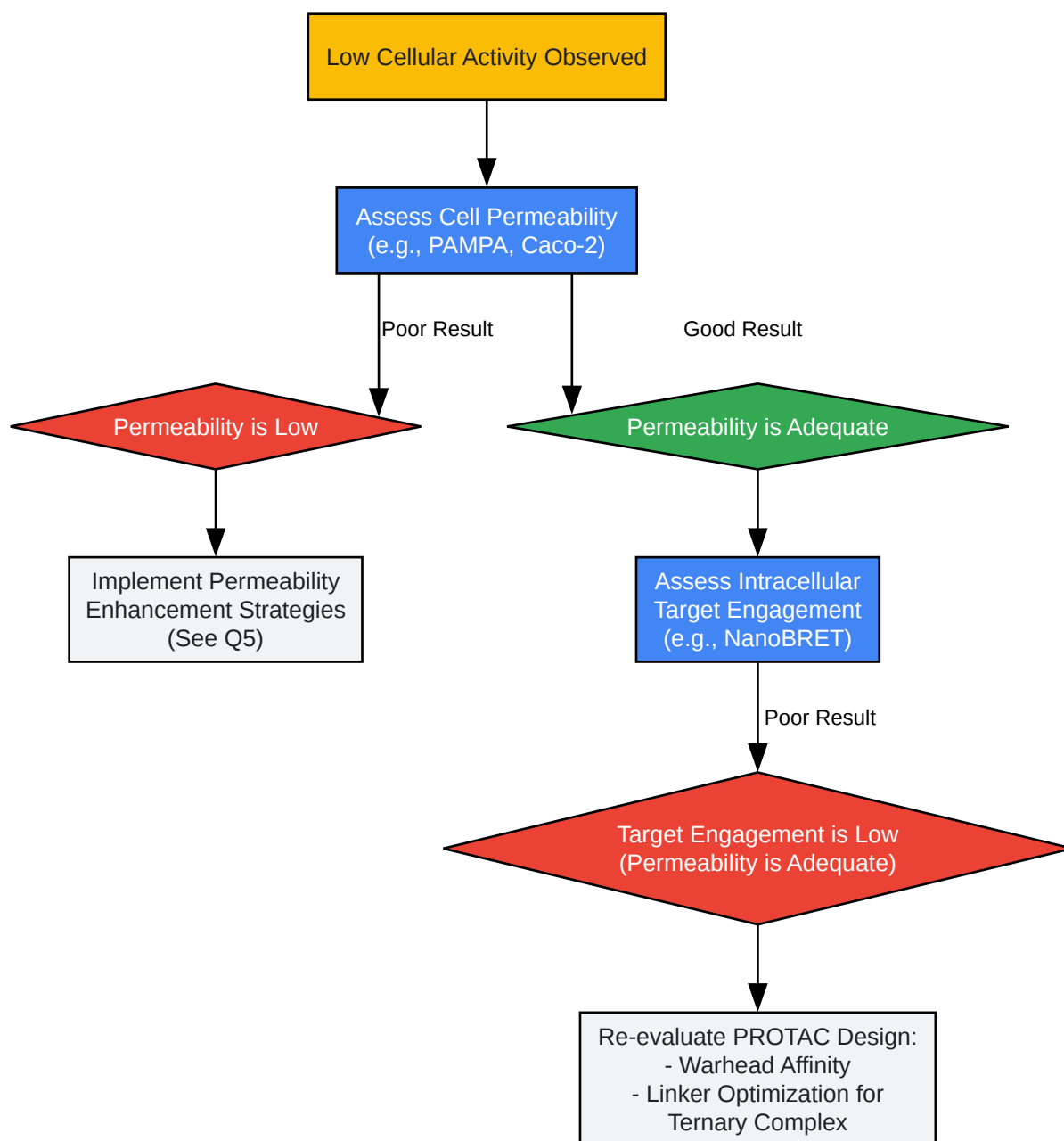
Q3: Why is cell permeability a common issue for PROTACs like ER Degradar-4?

PROTACs are large molecules with a high molecular weight and often a large polar surface area, characteristics that typically limit passive diffusion across the lipid bilayer of the cell membrane.[7][8] These properties place them "beyond the Rule of 5," a set of guidelines used to predict the drug-likeness and oral bioavailability of small molecules.[9] Consequently, poor cell permeability is a frequent hurdle that can lead to a discrepancy between high biochemical potency and lower-than-expected activity in cell-based experiments.[8]

Troubleshooting Guide: Improving Cell Permeability

Q4: My cell-based assays show low ER α degradation, despite the high reported potency of **PROTAC ER Degradar-4**. Could this be a permeability problem?

Yes, this is a common issue. If the compound is active in biochemical assays but shows reduced potency in whole-cell assays, poor cell permeability is a likely culprit. It is crucial to experimentally distinguish between poor membrane transit and other potential issues like low intracellular target engagement. A systematic approach is recommended to diagnose the root cause.

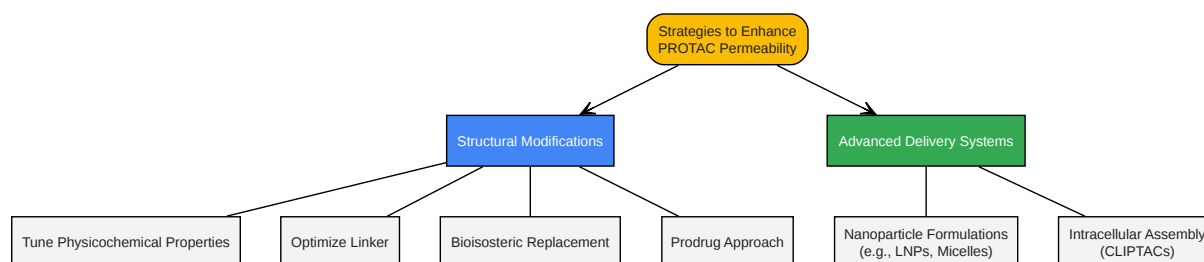


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Caption: Troubleshooting workflow for diagnosing low cellular activity.

Q5: What specific strategies can I employ to improve the cell permeability of my ER α degrader?

Several rational design strategies can be used to enhance PROTAC permeability. These can be broadly categorized into structural modifications and advanced delivery formulations.



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